5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-
描述
The compound 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel- (CAS 144373-56-8) is a spirocyclic structure featuring a bicyclic framework with oxygen and nitrogen heteroatoms. Its trans-(±) stereochemistry (4R,8S) and the phenylmethyl ester substituent at the 8-carboxylic acid position distinguish it structurally .
属性
IUPAC Name |
benzyl (4R,8S)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIFEFCXGIQLOL-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Spirocyclic Intermediate
The spiro[3.5]nonane core is constructed through a tandem cyclization-oxidation sequence. A representative protocol adapted from spirocyclic syntheses involves:
Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol (compound 1 in).
Reaction 1 : Acylation with chloroacetyl chloride in dichloromethane and triethylamine at ≤10°C yields a chloroacetamide intermediate.
Reaction 2 : Intramolecular cyclization under inert atmosphere using sodium hydride in tetrahydrofuran (THF) forms the spiro[3.5]nonane framework.
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0–10°C | 72% | Exothermic reaction; temperature control critical |
| 2 | NaH, THF, N₂, reflux | 65% | Cyclization efficiency depends on base strength |
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 3 | CrO₃, H₂SO₄, acetone, 0°C | 58% | Overoxidation minimized at low temperatures |
| 4 | Benzyl bromide, K₂CO₃, DMF, 50°C | 85% | Phase-transfer conditions enhance efficiency |
Installation of Ketone Groups
The 1,6-dioxo functionality arises from a controlled oxidation of secondary alcohols. A two-step process is employed:
-
Dihydroxylation : Epoxidation of a double bond followed by acid-catalyzed ring opening.
-
Oxidation : Use of Dess-Martin periodinane (DMP) in dichloromethane converts alcohols to ketones.
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| 5 | mCPBA, CH₂Cl₂, 25°C | 78% | Epoxide formation stereospecific |
| 6 | DMP, CH₂Cl₂, 0°C | 63% | Ketones formed without overoxidation |
Stereochemical Control
The (4R,8S) configuration is achieved through:
-
Chiral Auxiliaries : Use of (S)-proline-derived catalysts during cyclization to induce asymmetry.
-
Kinetic Resolution : Enzymatic hydrolysis of a racemic ester intermediate using lipase B from Candida antarctica.
| Method | Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Chiral catalysis | (S)-Proline, THF, -20°C | 88% |
| Enzymatic resolution | Lipase B, phosphate buffer, pH 7 | 95% |
Industrial Scalability and Process Optimization
Key considerations for large-scale production include:
-
Solvent Selection : Replacement of dichloromethane with ethyl acetate to reduce environmental impact.
-
Catalyst Recycling : Immobilization of lipase B on silica gel for reuse in resolution steps.
-
Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Cycle time | 72 hrs | 48 hrs |
| Overall yield | 32% | 41% |
| Purity | 98% | 99.5% |
化学反应分析
Types of Reactions
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester has several scientific research applications:
作用机制
The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways and enzyme activities, leading to various effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .
相似化合物的比较
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:
Pharmacological and Physicochemical Properties
- Solubility : The oxalate salt (CAS 1427359-47-4) exhibits higher aqueous solubility compared to the phenylmethyl ester (CAS 144373-56-8) due to its ionic nature .
- Bioactivity : Fluorinated spiro compounds (e.g., ) demonstrate enhanced antibacterial activity, likely due to fluorine’s electronegativity and membrane permeability .
- Steric Effects: The tert-butyl group in CAS 2306262-06-4 provides steric protection for the amino group, preventing unwanted reactions during synthesis .
生物活性
5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C15H15NO5
- Molecular Weight : 289.28 g/mol
- CAS Number : 144373-56-8
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit antimicrobial properties. For instance, studies have shown that related spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific activity of 5-Oxa-2-azaspiro[3.5]nonane derivatives against various bacterial strains remains to be fully elucidated but suggests potential as a broad-spectrum antimicrobial agent.
2. Anticancer Properties
Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. A study focused on similar spiro compounds demonstrated their ability to induce apoptosis in tumor cells through the activation of caspase pathways. The exact mechanism by which 5-Oxa-2-azaspiro[3.5]nonane exerts these effects requires further investigation but could involve the modulation of signaling pathways related to cell proliferation and survival.
3. Neuroprotective Effects
There is growing interest in the neuroprotective potential of spiro compounds in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems could make them candidates for treating conditions like Alzheimer's disease.
Case Studies
Several case studies have explored the biological activities of related compounds:
The mechanisms underlying the biological activities of 5-Oxa-2-azaspiro[3.5]nonane are not fully understood but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in malignant cells.
- Neurotransmitter Modulation : Interaction with neurotransmitter receptors that may enhance neuroprotection.
常见问题
Q. Table 1: Key NMR Signals for Stereochemical Assignment
| Proton Position | Expected δ (ppm) | NOE Correlations |
|---|---|---|
| C4-H | ~3.2–3.5 | C8-H, C9-H |
| C8-H | ~4.1–4.4 | C4-H, C7-O |
Basic Question: What synthetic strategies are optimal for introducing the phenylmethyl ester group?
Methodological Answer:
The phenylmethyl ester is typically introduced via Steglich esterification or Mitsunobu reaction :
- Steglich conditions : React the carboxylic acid with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Mitsunobu reaction : Use DIAD (diisopropyl azodicarboxylate) and triphenylphosphine with benzyl alcohol in THF. This method is preferred for acid-sensitive substrates .
Note : Purification via silica gel chromatography (eluent: 20–30% ethyl acetate in hexane) yields >85% purity .
Advanced Question: How can computational modeling predict the reactivity of the spirocyclic core in nucleophilic reactions?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. Table 2: Calculated Reactivity Parameters
| Reaction Site | ΔG‡ (kcal/mol) | Predicted Product |
|---|---|---|
| C1 Carbonyl | 18.2 | Ring-opened amide |
| C6 Carbonyl | 22.7 | Stable spirocycle |
Advanced Question: How to resolve contradictions in reported reaction yields for spirocyclic ring functionalization?
Methodological Answer:
Discrepancies arise from solvent polarity and temperature control . For example:
Q. Case Study :
- Patent EP 4,374,877 reports 65% yield using DMF at 0°C , whereas ambient conditions in THF reduce yields to 40% due to competing hydrolysis .
Advanced Question: What strategies enhance the compound’s bioavailability for pharmacological studies?
Methodological Answer:
Bioavailability is improved via prodrug design or salt formation :
- Prodrugs : Replace the phenylmethyl ester with a pivaloyloxymethyl group to enhance membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid .
- Salt forms : Oxalate salts (e.g., 5-Oxa-2-azaspiro[3.5]nonane oxalate) improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free acid) .
Q. Table 3: Solubility of Derivatives
| Derivative | Solubility (mg/mL) | LogP |
|---|---|---|
| Phenylmethyl ester | 0.3 | 2.8 |
| Oxalate salt | 2.5 | 1.1 |
| Pivaloyloxymethyl | 4.2 | 1.9 |
Advanced Question: How does the spirocyclic structure influence binding affinity in enzyme inhibition assays?
Methodological Answer:
The rigid spirocyclic core reduces conformational entropy, enhancing binding specificity. For example:
- Kinase inhibition assays show IC50 values of 120 nM for the spirocyclic derivative vs. 450 nM for non-spiro analogs .
- Molecular docking (AutoDock Vina) predicts hydrogen bonding between the C1 carbonyl and Lys123 of the target enzyme, stabilizing the complex .
Key Takeaways
- Stereochemical confirmation requires combined crystallographic and NMR approaches.
- Synthetic optimization depends on solvent polarity and temperature.
- Computational models guide reactivity predictions and SAR studies.
- Bioavailability enhancements focus on prodrugs and salt forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
